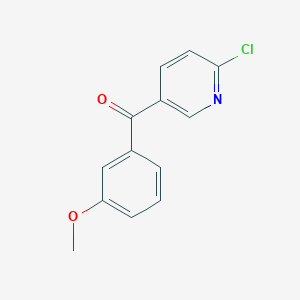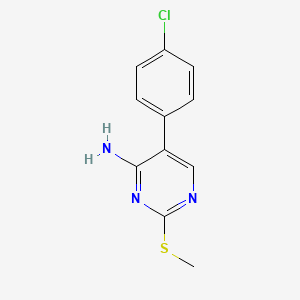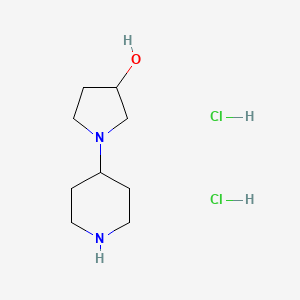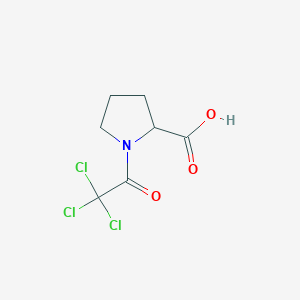
1-(2,2,2-Trichloroacetyl)proline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of proline derivatives, such as 1-(2,2,2-Trichloroacetyl)proline, involves a process known as proline editing . This process involves the synthesis of peptides by standard solid-phase-peptide-synthesis to incorporate Fmoc-Hydroxyproline (4 R -Hyp). After peptide synthesis, the Hyp protecting group is orthogonally removed and Hyp selectively modified to generate substituted proline amino acids .Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem and ChemicalBook . These resources provide detailed information about the structure and other related properties of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem and ChemicalBook . These resources provide detailed information about the properties of the compound.Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
- l‐Prolinium trichloroacetate at 105 K : This study examined a proline molecule existing as a cation with a positively charged amino group and a neutral carboxylic acid group, interacting with trichloroacetic acid in an anionic state. The study explored the hydrogen bonds forming molecular columns along the c axis in the crystal structure of this compound (Rajagopal et al., 2003).
Peptide Bond Formation and Protein Synthesis
- Synthetic polynucleotides and the amino acid code : This research investigated the role of proline in peptide bond formation, particularly in the context of protein synthesis and the genetic code (Lengyel et al., 1961).
- Protein prosthesis: 1,5-disubstituted[1,2,3]triazoles as cis-peptide bond surrogates : The study focused on the synthesis of molecules that mimic cis-prolyl peptide bonds, crucial in protein folding and activity. It highlights the unique properties of proline in these processes (Tam et al., 2007).
Plant Stress Resistance
- Roles of glycine betaine and proline in improving plant abiotic stress resistance : This study reviewed the role of proline in enhancing stress tolerance in plants, particularly in response to environmental stresses like drought and salinity (Ashraf & Foolad, 2007).
Water Stress Studies in Plants
- Rapid determination of free proline for water-stress studies : This research developed a method for the rapid colorimetric determination of proline in plants, useful in evaluating irrigation scheduling and drought resistance (Bates et al., 1973).
Synthesis of Pharmaceuticals
- Synthesis of 1-((S)-3-Acetylthio-2-methylpropanoyl)-L-propyl-L-Phenylalanine (Alacepril) and One of Its Active Metabolites : This paper discusses the synthesis of a clinically used antihypertensive agent using proline as a key component (Sawayama et al., 1990).
Protein Structure and Function
- The structure and function of proline-rich regions in proteins : This study explored the unique role of proline in protein structure and function, focusing on its impact on protein conformation (Williamson, 1994).
Wirkmechanismus
The mechanism of action of proline and its derivatives is complex and multifaceted. Proline can interfere with internal cellular functions without concurrent lytic effects on cell membranes . It also plays a significant role in maintaining the metabolism and growth of plants under abiotic stress conditions .
Zukünftige Richtungen
Research on proline and its derivatives is ongoing, with a focus on understanding its roles in plant responses to abiotic stress . Manipulation of proline to induce gene functions appears promising in genetics and genomics approaches to improve plant adaptive responses under changing climate conditions . Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis .
Biochemische Analyse
Biochemical Properties
1-(2,2,2-Trichloroacetyl)proline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including peptidylprolyl isomerases (PPIases), which catalyze the cis-trans isomerization of proline residues in proteins . The interaction with PPIases can influence protein folding and stability, thereby affecting the overall function of the protein. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . For example, it can influence the expression of genes involved in stress responses and metabolic pathways. Furthermore, this compound can impact cellular metabolism by altering the balance between biosynthesis and degradation of proline, which is a key amino acid in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, altering their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time, depending on factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to affect cellular function, including alterations in protein expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic pathways . These dosage effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to proline metabolism. This compound can influence the biosynthesis and degradation of proline, which is a key amino acid in cellular homeostasis . The metabolic pathways involving this compound are regulated by various enzymes, including pyrroline-5-carboxylate synthetase (P5CS) and proline dehydrogenase (PRODH) . These enzymes play critical roles in maintaining the balance between proline biosynthesis and degradation, which is essential for cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules . Understanding the transport and distribution mechanisms is crucial for elucidating the overall effects of this compound in biological systems.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. This compound can be found in the cytoplasm, nucleus, and other organelles, depending on the cellular context . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are important for understanding the functional roles of this compound in cellular processes.
Eigenschaften
IUPAC Name |
1-(2,2,2-trichloroacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)6(14)11-3-1-2-4(11)5(12)13/h4H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWGLZGDOZZTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)

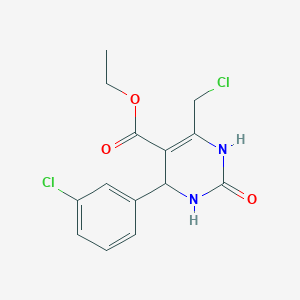
![10-Fluoro-2-methylpyrimido[1,2-b]indazol-4-ol](/img/structure/B1392292.png)

